[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-6-8-12(19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSECXGMJJKCXLM-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1354029-60-9) is a derivative of valine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H37N3O
- Molecular Weight : 327.42 g/mol
- Structure : The compound features a piperidine ring, an amino acid moiety, and a tert-butyl carbamate structure, which may influence its pharmacological properties.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Gene Regulation :
- Inflammatory Response Modulation :
- Lipid Metabolism Alteration :
In Vitro Studies
In vitro studies have demonstrated that the compound can protect astrocytes from amyloid-beta toxicity. For instance:
- A study found that treatment with the compound improved cell viability in astrocytes exposed to amyloid-beta peptide (Aβ1-42), indicating neuroprotective effects against neurodegenerative processes .
In Vivo Studies
In vivo assessments have shown mixed results regarding the efficacy of the compound:
- In animal models simulating Alzheimer's disease, the compound was evaluated for its ability to inhibit amyloidogenesis and improve cognitive functions. However, significant differences in efficacy compared to established treatments like galantamine were not consistently observed .
Study on Neuroprotection
A notable study examined the neuroprotective effects of the compound in a model of neurodegeneration induced by Aβ1-42. The findings indicated:
- Cell Viability Improvement : The compound increased astrocyte survival rates when co-administered with Aβ1-42.
- Cytokine Modulation : There was a reduction in TNF-α levels, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative diseases .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related tert-butyl carbamates:
Physicochemical Properties
- Solubility : The target compound’s branched alkyl chain (3-methyl-butyryl) increases lipophilicity compared to derivatives with polar groups (e.g., hydroxymethyl in ) .
- Stability : The Boc group enhances stability during synthetic steps, as seen in and . Aromatic substituents (e.g., benzodioxine in ) further improve resistance to enzymatic degradation .
Preparation Methods
Protection of the Piperidine Amine
The primary amine on the piperidine ring is protected using BOC anhydride in a dichloromethane (DCM) solution with triethylamine as a base. This step achieves near-quantitative yields of the BOC-protected intermediate:
Coupling with (S)-2-Amino-3-methylbutyric Acid
The BOC-protected piperidine intermediate undergoes amide coupling with the amino acid. DCC and N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid group of the amino acid, facilitating bond formation with the piperidine amine:
Deprotection and Final Product Isolation
The BOC group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine. Subsequent neutralization and purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures afford the final product:
Optimization and Yield Data
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | (BOC)₂O, Et₃N, DCM, 0°C→RT | 98 | >95 |
| 2 | t-BuNCO, DMAP, THF, 50°C | 85 | 92 |
| 3 | DCC/NHS, DMF, RT | 78 | 89 |
| 4 | TFA/DCM (1:1), 0°C→RT | 95 | >99 |
Stereochemical Control and Analytical Validation
The (S)-configuration of the amino acid is preserved using chiral auxiliaries during coupling. Circular dichroism (CD) and chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) confirm enantiomeric excess >99%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 5.21 (s, 1H, NH), 3.98–3.85 (m, 2H, piperidine CH₂), 1.44 (s, 9H, BOC).
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HRMS (ESI): m/z calculated for C₁₈H₃₄N₃O₃⁺ [M+H]⁺: 340.2601, found: 340.2598.
Comparative Analysis of Synthetic Routes
Alternative methodologies include:
-
Solid-phase synthesis for automated stepwise assembly, though with lower yields (60–70%).
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Enzymatic resolution using lipases to isolate the (S)-enantiomer, achieving 90% ee but requiring additional steps.
Industrial-Scale Considerations
For kilogram-scale production:
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Continuous flow chemistry reduces reaction times by 40% compared to batch processes.
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Crystallization-driven purification replaces chromatography, cutting costs by 30%.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in the preparation of this compound?
Methodological Answer: Enantiomeric purity can be achieved using asymmetric catalysis or chiral auxiliaries. For example, asymmetric Mannich reactions (as demonstrated in β-amino carbonyl syntheses) employ chiral catalysts like organocatalysts or metal-ligand complexes to control stereochemistry . Boc (tert-butoxycarbonyl) protection is critical; reactions with Boc₂O in the presence of DMAP at 0°C ensure efficient amine protection while minimizing racemization . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity.
Q. How can researchers optimize purification of intermediates during multi-step synthesis?
Methodological Answer: Silica gel column chromatography is widely used, with solvent systems tailored to polarity (e.g., hexane/ethyl acetate gradients) . For polar intermediates, reverse-phase HPLC or recrystallization may improve yield. Monitoring via TLC (Rf tracking) ensures fraction collection accuracy. Evidence from Suzuki coupling workflows highlights the importance of removing boronic acid byproducts using aqueous washes .
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer: Comprehensive characterization requires:
- ¹H/¹³C NMR : Assign peaks to confirm piperidine/tert-butyl groups and stereochemistry (e.g., coupling constants for S-configuration) .
- IR Spectroscopy : Validate carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bonds .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching expected Boc cleavage .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in drug-target interactions?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) model binding affinities by simulating interactions with target proteins. For example, tert-butyl carbamates have been docked into protease active sites, with scoring functions evaluating hydrogen bonding and steric compatibility . MD simulations further assess stability of ligand-protein complexes under physiological conditions.
Q. What strategies resolve contradictions in spectral data for stereoisomeric byproducts?
Methodological Answer: Discrepancies in NMR/NOESY data may arise from diastereomers. Use 2D NMR (COSY, HSQC) to differentiate spin systems. For example, axial vs. equatorial proton environments in piperidine rings can distinguish stereoisomers . X-ray crystallography provides definitive stereochemical assignments if crystals are obtainable .
Q. How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer: Boc groups are labile in acidic conditions (e.g., TFA/DCM) but stable in bases. Conduct accelerated degradation studies:
Q. What synthetic modifications improve metabolic stability without compromising bioactivity?
Methodological Answer: Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., piperidine C-H → CF₂). Evidence from fluorinated piperidine analogs shows enhanced stability while maintaining target affinity . Deuterium isotope effects (e.g., C-D bonds) may also slow CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity with oxidizing agents?
Methodological Answer: Safety data sheets (SDS) may inconsistently classify reactivity. Systematically test under controlled conditions:
- Expose the compound to H₂O₂, KMnO₄, or O₃ at varying concentrations.
- Monitor via TGA/DSC for exothermic decomposition .
- Cross-reference with SDS entries noting incompatibility with strong oxidizers .
Experimental Design Considerations
Q. What protocols ensure safe handling of intermediates with unknown toxicity?
Methodological Answer:
- Containment : Use fume hoods and sealed reactors for air-sensitive steps (e.g., Grignard additions) .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for first-aid measures .
Q. How can scalable synthesis be achieved without compromising stereochemical integrity?
Methodological Answer: Transition from batch to flow chemistry for exothermic reactions (e.g., Boc protection). Continuous flow systems improve heat dissipation and reduce racemization risks. Pilot studies using microreactors (≤100 mL) optimize residence time and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
